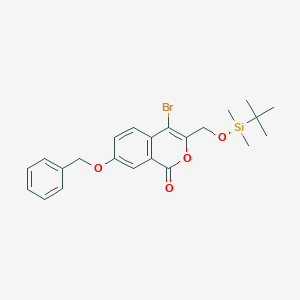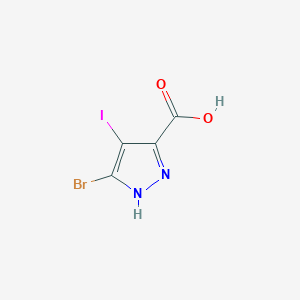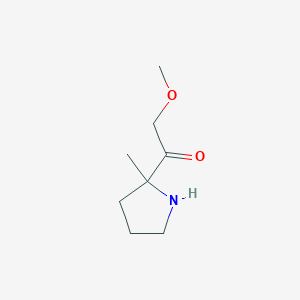![molecular formula C61H82Cl4N4O5 B13152715 5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chlorine atoms and long alkyl chains, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid involves several steps. The process typically starts with the preparation of the core benzoisoquinoline structure, followed by the introduction of chlorine atoms and the attachment of octadecylcarbamimidoyl and octadecylcarbamoyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid stands out due to its unique combination of chlorine atoms and long alkyl chains. Similar compounds include:
- Tetrachlorophthalic anhydride
- Tetrachlorobenzoquinone
- Octadecylcarbamoyl derivatives These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C61H82Cl4N4O5 |
|---|---|
Molecular Weight |
1093.1 g/mol |
IUPAC Name |
3,9,12,20-tetrachloro-5-(N'-octadecylcarbamimidoyl)-7-(octadecylcarbamoyl)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(20),2,4,6(23),7,9,11,13,18,21-decaene-4-carboxylic acid |
InChI |
InChI=1S/C61H82Cl4N4O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-67-57(66)54-47-42(58(70)68-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)39-44(63)49-48-43(62)37-40-46-41(60(72)69-59(40)71)38-45(64)50(51(46)48)53(52(47)49)56(65)55(54)61(73)74/h37-39H,3-36H2,1-2H3,(H2,66,67)(H,68,70)(H,73,74)(H,69,71,72) |
InChI Key |
HZMZVSBHSYDHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=C2C3=C(C=C4C5=C3C(=C(C=C5C(=O)NC4=O)Cl)C6=C(C(=C(C1=C26)C(=NCCCCCCCCCCCCCCCCCC)N)C(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)


![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)



![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)


